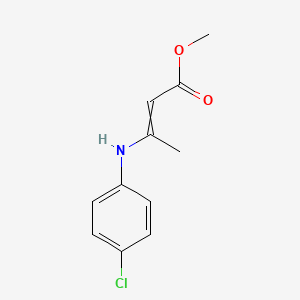
Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes two chlorine atoms, a methyl group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological molecules. The chlorine atoms can participate in substitution reactions, potentially modifying the activity of enzymes or other proteins.
Comparison with Similar Compounds
Ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate can be compared with other similar compounds such as:
Ethyl 2-chloro-3-oxobutanoate: Similar ester structure but with fewer chlorine atoms.
Methyl 2,2-dichloro-3-oxopropanoate: Similar ester structure but with a different alkyl group.
Ethyl 3-oxobutanoate: Lacks chlorine atoms but has a similar ester and ketone functional group.
Properties
CAS No. |
918503-24-9 |
|---|---|
Molecular Formula |
C11H16Cl2O3 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
ethyl 2,2-dichloro-7-methyl-3-oxooct-6-enoate |
InChI |
InChI=1S/C11H16Cl2O3/c1-4-16-10(15)11(12,13)9(14)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 |
InChI Key |
ALHGHAJIIFFZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CCC=C(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



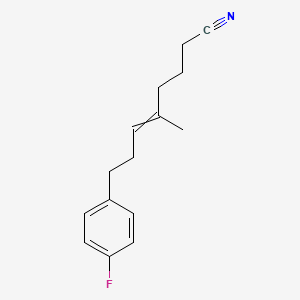
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
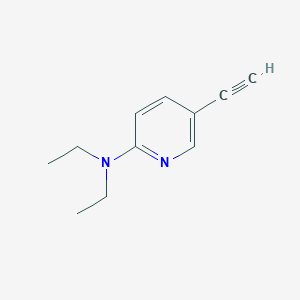
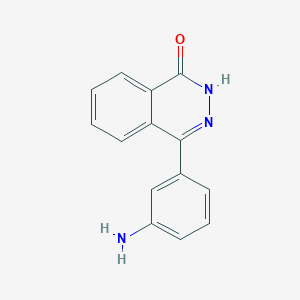

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
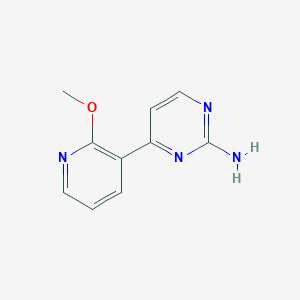
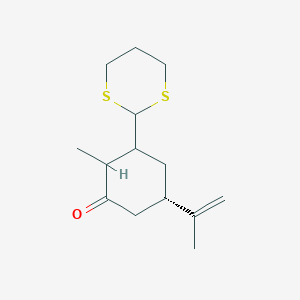

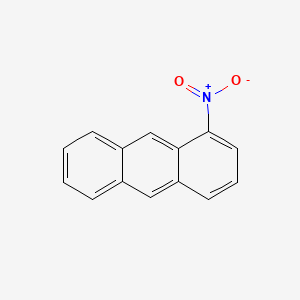
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
